![molecular formula C10H11N3S B1366578 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 29448-76-8](/img/structure/B1366578.png)
5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
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Description
5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H11N3S . It is a derivative of the 1,2,4-triazole class of compounds .
Synthesis Analysis
The synthesis of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and similar compounds has been reported in the literature . The process involves the alkylation of 3-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 1-iodobutane . Further cyclization of the obtained acylderivatives leads to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol consists of a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and a phenyl group at the 4-position . The 3-position of the triazole ring is substituted with a thiol group .Physical And Chemical Properties Analysis
The molecular weight of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is 205.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Protective Effects in Ethanol-Induced Oxidative Stress
A study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, a related compound, in mice suffering from ethanol-induced oxidative stress in the liver and brain. This implies potential applications in managing oxidative stress-related disorders (Aktay, Tozkoparan, & Ertan, 2005).
Cancer Cell Migration and Growth Inhibition
Research on 1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety showed effectiveness against the migration and growth of melanoma, breast, and pancreatic cancer spheroids. This suggests the potential of these compounds in cancer treatment (Šermukšnytė et al., 2022).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. They exhibit broad-spectrum activity against various microorganisms, suggesting their usefulness in developing new antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
Fatty acid triazoles, including compounds similar to 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, have been effective in inhibiting mild steel corrosion in acidic environments. This finding is significant for industrial applications where corrosion prevention is crucial (Quraishi & Jamal, 2002).
Anti-inflammatory Properties
Some 1,2,4-triazole derivatives have shown promising anti-inflammatory properties. This suggests potential applications in the development of new anti-inflammatory drugs (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).
properties
IUPAC Name |
3-ethyl-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQSRCVNBFGKSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418764 |
Source
|
Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
29448-76-8 |
Source
|
Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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